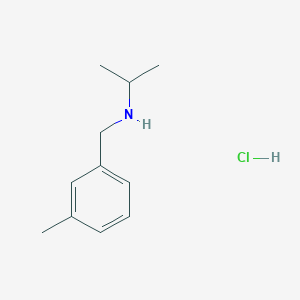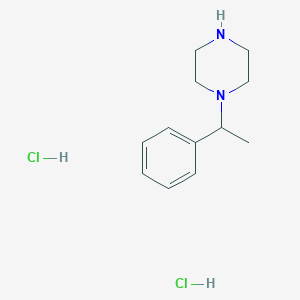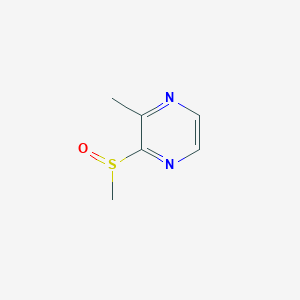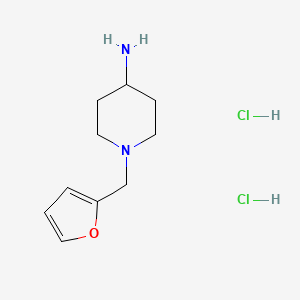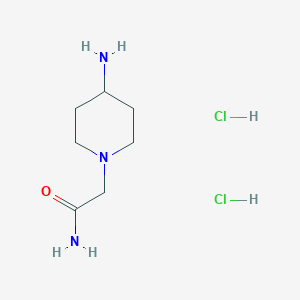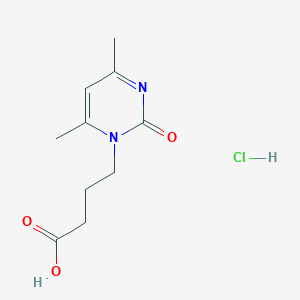
4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride
Übersicht
Beschreibung
4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride, commonly known as DMOPO, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). It is widely used in scientific research as a tool to study the role of DPP-IV in various biological processes. DMOPO has been found to be an effective inhibitor of DPP-IV in vitro and in vivo, and has been used in a number of studies to explore the role of DPP-IV in the regulation of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Molecular Interactions
Research on pyrimidine derivatives, such as 4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride, has explored their tautomeric equilibria and the effects of molecular interactions on these equilibria. Studies have shown that the tautomeric stability of nucleic acid bases can change significantly due to interactions with their environment, which could have biological significance, potentially leading to spontaneous mutation (Person et al., 1989).
Wastewater Treatment in the Pesticide Industry
The compound has also been indirectly related to research on the treatment of high-strength wastewater containing toxic pollutants from the pesticide industry. Biological processes and granular activated carbon have been effective in removing a range of toxic compounds, highlighting the importance of advanced wastewater treatment technologies (Goodwin et al., 2018).
Hybrid Catalysts in Medicinal Chemistry
The synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability, is a significant area of research. Hybrid catalysts, including organocatalysts and nanocatalysts, have been employed for developing these scaffolds, indicating the compound's relevance in drug discovery and development (Parmar et al., 2023).
Anti-inflammatory Activities of Pyrimidine Derivatives
Pyrimidine derivatives exhibit a range of pharmacological effects, including anti-inflammatory activities. These effects are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators. Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives provide valuable insights into their potential as therapeutic agents (Rashid et al., 2021).
Enhancing Protoporphyrin IX Accumulation for Therapy
Studies have investigated the use of various pretreatments to improve the clinical outcome of photodynamic therapy (PDT) by enhancing the accumulation of protoporphyrin IX (PpIX). These pretreatments include the use of keratolytics, penetration enhancers, and temperature elevation during application, aiming to optimize intralesional PpIX content and thereby improve the effectiveness of PDT (Gerritsen et al., 2008).
Eigenschaften
IUPAC Name |
4-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-7-6-8(2)12(10(15)11-7)5-3-4-9(13)14;/h6H,3-5H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWZZXOJJGXSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CCCC(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



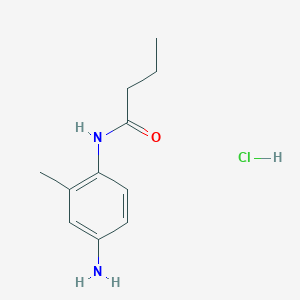
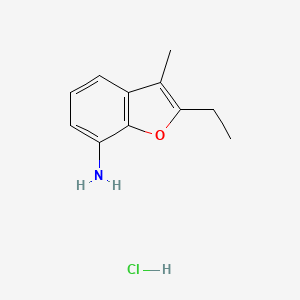

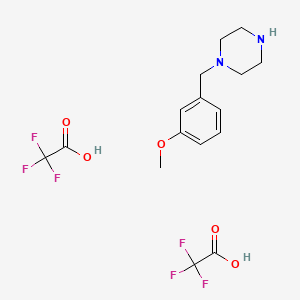
![Ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate ammoniate](/img/structure/B3088311.png)

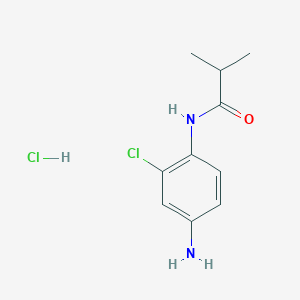
![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B3088326.png)
